Adenophostin A
Description
Discovery and Natural Origin of Adenophostin A
This compound was discovered in 1993 as a metabolite isolated from the culture broth of the fungus Penicillium brevicompactum. nih.govnih.gov Its structural elucidation revealed a complex molecule distinct from previously known IP₃ receptor agonists. psu.edu This discovery was significant as it provided researchers with a naturally occurring compound that was substantially more potent than the endogenous ligand, IP₃. psu.edu The identification of this compound from a fungal source highlights the diverse range of bioactive secondary metabolites produced by microorganisms. nih.gov
Distinction of this compound from Endogenous Ligands: Inositol (B14025) 1,4,5-trisphosphate
While both this compound and the endogenous ligand, D-myo-inositol 1,4,5-trisphosphate (IP₃), activate the same receptor to trigger Ca²⁺ release, they possess fundamental structural and functional differences. psu.eduresearchgate.net
Structurally, IP₃ is a simple phosphorylated inositol ring. In contrast, this compound is a more complex glyconucleotide, specifically a disaccharide phosphate (B84403), composed of a glucose moiety linked to a 2'-phosphorylated adenosine (B11128) via the ribose sugar. nih.gov Despite these differences, this compound effectively mimics the key binding elements of IP₃. The crucial components for receptor activation, the 4,5-bisphosphate and the 6-hydroxyl groups of IP₃, have structural equivalents in this compound. plos.orgnih.gov Specifically, the 3",4"-bisphosphate group on the glucose ring of this compound is thought to mimic the critical 4,5-bisphosphate of IP₃. plos.org
Functionally, the most striking distinction is the superior potency of this compound. Research has consistently shown that it binds to the IP₃ receptor with an affinity approximately 10-fold greater than IP₃ itself and is the most potent naturally occurring agonist known for this receptor. plos.orgpsu.eduresearchgate.net For instance, the concentration required to achieve a half-maximal effect (EC₅₀) for Ca²⁺ release is significantly lower for this compound (around 7.1 nM) compared to IP₃ (around 177 nM). researchgate.net This enhanced potency is attributed to additional stabilizing interactions between this compound and the receptor's IP₃-binding core (IBC). It is hypothesized that a cation-π interaction occurs between the adenine (B156593) base of this compound and a specific arginine residue (Arg504) within the receptor's binding site, an interaction that IP₃ cannot form. nih.govpsu.edunih.gov This extra contact helps to stabilize the conformational change that closes the clam-like binding domain, leading to more efficient channel activation. plos.orgnih.gov
Interactive Data Tables
Table 1: Comparison of this compound and Inositol 1,4,5-trisphosphate (IP₃)
| Feature | This compound | Inositol 1,4,5-trisphosphate (IP₃) |
| Chemical Class | Glyconucleotide, Disaccharide Phosphate acs.orgnih.gov | Inositol Phosphate |
| Natural Origin | Fungus (Penicillium brevicompactum) nih.govnih.gov | Endogenous (produced within animal cells) plos.org |
| Molecular Formula | C₁₆H₂₆N₅O₁₈P₃ wikipedia.org | C₆H₁₅O₁₅P₃ |
| Molar Mass | 669.32 g/mol wikipedia.org | 420.09 g/mol |
| Potency (EC₅₀) | ~7.1 nM researchgate.net | ~177 nM researchgate.net |
| Key Binding Moieties | Adenine, Ribose, Glucose, 3 Phosphate Groups plos.org | Inositol, 3 Phosphate Groups |
| Unique Interaction | Cation-π interaction with receptor's Arg504 psu.edunih.gov | None |
Structure
2D Structure
3D Structure
Properties
CAS No. |
149091-92-9 |
|---|---|
Molecular Formula |
C16H26N5O18P3 |
Molecular Weight |
669.3 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2R,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C16H26N5O18P3/c17-13-7-14(19-3-18-13)21(4-20-7)15-12(39-42(31,32)33)9(5(1-22)34-15)36-16-8(24)11(38-41(28,29)30)10(6(2-23)35-16)37-40(25,26)27/h3-6,8-12,15-16,22-24H,1-2H2,(H2,17,18,19)(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)/t5-,6-,8-,9-,10-,11-,12-,15-,16-/m1/s1 |
InChI Key |
RENVITLQVBEFDT-MZQFDOALSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)N |
Other CAS No. |
149091-92-9 |
Synonyms |
adenophostin A |
Origin of Product |
United States |
Molecular Mechanisms of Inositol 1,4,5 Trisphosphate Receptor Agonism by Adenophostin a
High-Affinity Binding of Adenophostin A to Inositol (B14025) 1,4,5-Trisphosphate Receptors (IP3Rs)
The potent agonism of this compound is fundamentally rooted in its high-affinity binding to IP3Rs. nih.gov This strong interaction translates into a greater ability to activate the receptor and trigger the release of intracellular calcium stores compared to the endogenous ligand, inositol 1,4,5-trisphosphate (IP3). nih.gov
Comparative Binding Affinity of this compound with Inositol 1,4,5-Trisphosphate
Numerous studies have consistently demonstrated that this compound binds to IP3Rs with an affinity approximately 10 to 100 times greater than that of IP3. researchgate.netmerckmillipore.com This enhanced affinity is observed across different experimental systems, including binding assays with purified receptors and functional assays measuring Ca²⁺ release. For instance, in binding assays with cerebellar microsomes, the inhibition constant (Ki) values for this compound were found to be around 0.18 nM, significantly lower than the 15 nM Ki for IP3. researchgate.net Similarly, thermodynamic analysis has shown that the isolated IP3-binding core (IBC) of the receptor retains this ~10-fold greater affinity for this compound compared to IP3. nih.gov
Table 1: Comparative Binding Affinities of this compound and IP3
| Ligand | Receptor Source | Assay Type | Affinity (Ki/KD) | Reference |
|---|---|---|---|---|
| This compound | Cerebellar Microsomes | [³H]IP3 Binding | 0.18 nM | researchgate.net |
| Inositol 1,4,5-trisphosphate | Cerebellar Microsomes | [³H]IP3 Binding | 15 nM | researchgate.net |
| This compound | Hepatic IP3 Receptors | Binding Assay | 0.48 ± 0.06 nM | nih.gov |
| Inositol 1,4,5-trisphosphate | Hepatic IP3 Receptors | Binding Assay | 3.09 ± 0.33 nM | nih.gov |
| This compound | Full-length IP3R1 | Fluorescence Polarization | ~10-fold > IP3 | nih.gov |
| Inositol 1,4,5-trisphosphate | Full-length IP3R1 | Fluorescence Polarization | - | nih.gov |
Agonistic Potency of this compound in Calcium Release Assays
The high binding affinity of this compound directly correlates with its potent ability to induce Ca²⁺ release. In functional assays using permeabilized cells or microsomal preparations, this compound consistently evokes Ca²⁺ release at concentrations 10- to 100-fold lower than those required for IP3. researchgate.net For example, in permeabilized hepatocytes, the half-maximal effective concentration (EC₅₀) for Ca²⁺ release was 14.7 ± 2.4 nM for this compound, compared to 145 ± 10 nM for IP3. nih.gov This demonstrates that this compound is a full agonist, capable of eliciting a maximal Ca²⁺ release comparable to that of IP3, but with significantly greater potency. plos.org
Table 2: Agonistic Potency of this compound and IP3 in Calcium Release Assays
| Ligand | Cell/Tissue Type | EC₅₀ | Reference |
|---|---|---|---|
| This compound | Permeabilized Hepatocytes | 14.7 ± 2.4 nM | nih.gov |
| Inositol 1,4,5-trisphosphate | Permeabilized Hepatocytes | 145 ± 10 nM | nih.gov |
| This compound | Cerebellar Microsomes | ~100-fold more potent than IP3 | researchgate.net |
| This compound | Purified IP3R1 | 11 nM | researchgate.net |
| Inositol 1,4,5-trisphosphate | Purified IP3R1 | 100 nM | researchgate.net |
| This compound | Type 1 IP3R | 10.9 nM | merckmillipore.com |
This compound Interaction with IP3R Subtypes
Vertebrate genomes encode three distinct subtypes of the IP3R (IP3R1, IP3R2, and IP3R3), which can form homotetrameric or heterotetrameric channels. bath.ac.uk Understanding the interaction of this compound with these subtypes is crucial for dissecting their specific physiological roles.
Subtype-Independent Agonism of this compound
Research has shown that this compound is a potent agonist for all three mammalian IP3R subtypes. nih.govplos.org Studies using permeabilized DT40 cells engineered to express single subtypes of mammalian IP3Rs revealed that this compound is approximately 10-fold more potent than IP3 at each of the three subtypes. plos.org This suggests that the structural features of this compound that confer its high potency are recognized similarly by all IP3R subtypes. nih.govplos.org Consequently, differences in Ca²⁺ signals evoked by this compound in various cell types are unlikely to be due to selective regulation of IP3R subtypes. nih.govplos.org
Determinants of High-Affinity Binding Across IP3R Subtypes
The molecular determinants responsible for the high-affinity binding of this compound appear to be conserved across all three IP3R subtypes. nih.govplos.org The essential structural components of IP3 required for receptor activation, namely the 4,5-bisphosphate and the 6-hydroxyl groups, are effectively mimicked by the 4″,3″-bisphosphate and 2″-hydroxyl groups of this compound's glucose ring. bath.ac.ukplos.org The key to this compound's enhanced affinity lies in additional interactions. A proposed cation-π interaction between the adenine (B156593) ring of this compound and a conserved arginine residue (R504 in IP3R1) within the α-domain of the IP3-binding core is thought to be a significant contributor. nih.govplos.org This interaction, along with the 3"-phosphate, provides two contact points with the α-domain, which helps to stabilize the closed, active conformation of the receptor. nih.govplos.org
Molecular Recognition and Binding Site Interactions of this compound
The IP3-binding site is located within the N-terminal region of the IP3R, specifically in a clam-like structure known as the IP3-binding core (IBC), which consists of an α- and a β-domain. nih.govplos.org The binding of an agonist induces a conformational change, causing the "clam" to close, which is the initial step in channel activation. biologists.com
Cryo-electron microscopy (cryo-EM) structures of the full-length IP3R1 in complex with this compound have provided detailed insights into the binding interactions. pdbj.org These structures confirm that this compound binds in the same pocket as IP3. binasss.sa.cr The 4"- and 3"-phosphates of this compound mimic the critical 4- and 5-phosphates of IP3, forming essential contacts with opposite sides of the binding pocket. biologists.comnih.gov
A crucial difference that accounts for this compound's higher affinity is the interaction of its adenosine (B11128) moiety. psu.edu While the 1-phosphate of IP3 makes a notable contribution to binding affinity, the adenine ring of this compound engages in a cation-π stacking interaction with the side chain of a conserved arginine residue (R504 in IP3R1) in the α-domain. plos.orgacs.org This interaction appears to be a more significant determinant of the increased affinity of this compound than the contribution from its 2'-phosphate group, which was initially thought to be a "supra-optimal" mimic of IP3's 1-phosphate. plos.orgnih.gov This additional stabilizing interaction provided by the adenine ring helps to more effectively promote the closure of the IBC, leading to more potent receptor activation. plos.orgnih.gov
Cation-π Interaction within the IP₃R Binding Core
A critical contributor to the high affinity of this compound is a cation-π interaction established between its adenine moiety and a specific residue within the IP₃-binding core (IBC) of the receptor. plos.orgrsc.org The IBC is composed of two clam-like domains, an α-domain and a β-domain, that sandwich the ligand. plos.orgnih.gov While this compound's 3″,4″-bisphosphate group mimics the essential 4,5-bisphosphate of IP₃, its adenine ring provides an additional, powerful point of contact. acs.org
Modeling and mutational studies have identified that the electron-rich adenine ring of this compound engages in a cation-π interaction with the positively charged guanidinium (B1211019) group of a conserved arginine residue within the α-domain of the IBC. plos.orgrsc.orgacs.org This interaction is a significant determinant of this compound's superior affinity compared to IP₃, which lacks a comparable interacting moiety. plos.orgnih.gov This specific bond helps to stabilize the closed, active conformation of the IBC, effectively contributing to the potent activation of the receptor. plos.orgnih.gov The cation-π interaction can even compensate for the loss of other key interactions; for instance, it allows an analogue lacking the phosphate (B84403) group equivalent to the 5-phosphate of IP₃ to still activate the receptor. plos.org
Role of Specific Amino Acid Residues in this compound Binding (e.g., Arginine 504, Glutamate (B1630785) 505)
The specific interactions of this compound are dictated by key amino acid residues within the IP₃R binding pocket. The most crucial of these for establishing the unique, high-affinity binding of this compound is Arginine 504 (Arg504).
Arginine 504 (Arg504): This residue, located in the α-domain of the IBC, is conserved across all mammalian IP₃R subtypes. plos.org It is the primary participant in the cation-π interaction with the adenine ring of this compound. plos.orgrsc.org The importance of this single residue is highlighted by mutational analyses. Mutating Arg504 to alanine (B10760859) more profoundly diminishes the receptor's affinity for this compound (a 353-fold reduction) than for IP₃ (a 13-fold reduction). nih.gov This demonstrates that the Arg504 interaction is a specific and major contributor to the enhanced potency of this compound. nih.gov
Glutamate 505 (Glu505): While the role of Glu505 in this compound binding is less directly defined, studies with the synthetic analogue Guanophostin A suggest its importance. In Guanophostin A, where a guanine (B1146940) base replaces adenine, it is proposed that the base engages in cation-π stacking with Arg504 and also forms hydrogen bonds with Glu505. rsc.org Given the structural similarity, a comparable interaction with Glu505 may contribute to the precise positioning and binding of this compound.
The following table summarizes the impact of mutating key residues on ligand affinity for the IP₃ Receptor 1 (IP₃R1), illustrating the specific role of Arg504 in this compound binding.
| Mutation | Fold Reduction in Affinity for IP₃ | Fold Reduction in Affinity for this compound | Reference |
| R504A | 13 | 353 | nih.gov |
| R568A | ~30 | ~30 | nih.gov |
This interactive table is based on data from selective determinant studies of IP₃ and this compound interactions. nih.gov
Conformational Changes in IP₃R upon this compound Binding
The binding of an agonist to the IP₃R initiates a series of conformational changes that are transmitted from the ligand-binding domain to the channel pore, ultimately causing it to open. biorxiv.org Upon binding this compound, the two domains of the IP₃-binding core (IBC)—the α and β domains—close around the ligand, a movement often described as a "clam-like" motion. plos.orgnih.gov This closure is a critical first step in receptor activation.
The energy from this initial binding event drives the IP₃R through subsequent conformational changes toward an open state. psu.edunih.gov Recent cryo-electron microscopy studies have revealed that these ligand-induced structural changes propagate from the binding domains through other cytoplasmic domains to the transmembrane domains that form the ion channel. biorxiv.org This propagation is described as a "conformational wave." biorxiv.org
Interestingly, while both IP₃ and this compound lead to channel opening, the initial binding events and the thermodynamic contributions (enthalpy and entropy) differ, suggesting they drive the receptor through distinct initial pathways that converge on a similar open state. psu.edunih.gov Furthermore, the structure of the IP₃R channel visualized in the presence of activating concentrations of this compound and Ca²⁺ reveals a narrowing of the channel's selectivity filter compared to its unbound (apo) state. biorxiv.org
Allosteric Regulation of IP₃R by ATP in the Presence of this compound
The activity of the IP₃R is not solely dictated by its primary agonist but is also subject to allosteric regulation by other cellular factors, most notably adenosine triphosphate (ATP). rupress.orgnih.govnih.gov ATP acts as a crucial allosteric modulator that potentiates the action of this compound. rupress.orgnih.gov
Research indicates that ATP binds to a site on the IP₃R that is distinct from the agonist-binding site. rupress.org This binding induces a conformational change in the receptor that enhances the functional affinity for this compound. rupress.org In fact, the characteristically high functional affinity of this compound is almost completely lost in the absence of ATP. nih.gov
The mechanism of this potentiation involves tuning the receptor's sensitivity to its other essential co-agonist, Ca²⁺. nih.govnih.gov ATP enhances the sensitivity of the IP₃R to activation by Ca²⁺. nih.govrupress.org Therefore, ATP and the primary agonist (like this compound or IP₃) act as complementary allosteric regulators: the agonist modulates the receptor's sensitivity to Ca²⁺ inhibition, while ATP tunes its sensitivity to Ca²⁺ activation. nih.govrupress.org This complex interplay allows cells to generate sophisticated Ca²⁺ signals by integrating inputs from both agonist and ATP concentrations. rupress.org
Cellular and Subcellular Calcium Signaling Dynamics Evoked by Adenophostin a
Modulation of Plasma Membrane Calcium Entry by Adenophostin A
The release of Ca²⁺ from the ER is often coupled to the influx of Ca²⁺ across the plasma membrane, a process known as store-operated calcium entry (SOCE). mdpi.com This mechanism is crucial for replenishing ER Ca²⁺ stores and for sustaining long-term Ca²⁺ signals.
This compound is a potent activator of the Calcium Release-Activated Calcium (CRAC) current, or Icrac, which is the primary electrical current underlying SOCE. nih.govnih.gov Its activation of Icrac is a direct consequence of the depletion of intracellular Ca²⁺ stores. nih.gov A unique property of this compound is its ability to activate Icrac under conditions of weak intracellular Ca²⁺ buffering (e.g., 0.1 mM BAPTA), a situation where other store-depleting agents like IP₃ or thapsigargin (B1683126) often fail. nih.govnih.gov While this compound consistently activates Icrac in weak buffers, the resulting current is submaximal compared to that achieved in strong buffering conditions. nih.gov This distinct capability suggests that this compound may have an additional site of action, possibly related to reducing the rapid Ca²⁺-dependent inactivation of the store-operated channels. nih.gov
Studies comparing this compound with its analogues have revealed that the ability to activate Icrac in weak buffers is not solely dependent on receptor affinity. nih.gov For instance, ribophostin, an analogue with an affinity similar to IP₃, also activates Icrac in weak buffer, whereas manno-adenophostin does not. nih.gov This suggests that the mechanism allowing for Icrac activation under these physiological conditions is distinct from that employed by IP₃. nih.gov
Downstream Cellular Processes Influenced by this compound-Mediated Calcium Signaling
The Ca²⁺ signals initiated by this compound influence a wide array of fundamental cellular processes. The resulting elevation in cytosolic Ca²⁺ acts as a second messenger, modulating enzymes, gene expression, and other effector proteins. wikipedia.org In T-lymphocytes, the activation of CRAC channels, which is robustly stimulated by this compound, is essential for processes like cell proliferation and gene expression. youtube.com
In developmental biology, Ca²⁺ signaling is critical for events such as fertilization. This compound has been used experimentally in bovine oocytes to induce the down-regulation of IP₃R-1. oup.com This research highlights the central role of IP₃ receptor-mediated Ca²⁺ release in initiating the Ca²⁺ oscillations required for egg activation and embryonic development. oup.com Furthermore, in neuroscience, Ca²⁺ elevations in astrocytes can trigger the release of gliotransmitters, which in turn regulate neuronal activity and synaptic function. elifesciences.org The spatially controlled signals produced by low concentrations of this compound are instrumental in studying how such localized Ca²⁺ activity can lead to broader network effects. nih.govelifesciences.org
Influence of this compound on Cell Signaling Pathways
This compound's primary mechanism of action is the potent activation of IP3 receptors, which are ligand-gated Ca2+ channels located on the endoplasmic reticulum (ER). mdpi.com This activation triggers the release of Ca2+ from the ER stores into the cytosol, initiating a cascade of cellular events. youtube.com Structurally, this compound mimics the essential binding components of IP3, allowing it to fit into the IP3-binding core of the receptor and induce a conformational change that opens the channel. nih.gov
One of the key characteristics of this compound is its significantly higher potency compared to the endogenous ligand, IP3. nih.gov This heightened potency allows for the generation of sustained and spatially distinct Ca2+ signals, even at low concentrations. youtube.com Studies have shown that this compound can induce both localized Ca2+ puffs and widespread Ca2+ waves, depending on the concentration used. youtube.com
Furthermore, this compound has been instrumental in elucidating the mechanism of store-operated calcium entry (SOCE). SOCE is a critical process for replenishing intracellular Ca2+ stores and maintaining prolonged Ca2+ signaling. reactome.org By potently depleting the ER of Ca2+, this compound triggers the activation of STIM proteins in the ER membrane, which in turn activate Orai channels in the plasma membrane, leading to an influx of extracellular Ca2+. reactome.org
| Parameter | This compound | Inositol (B14025) 1,4,5-trisphosphate (IP3) |
|---|---|---|
| Receptor Affinity | High | Moderate |
| Potency | Very High | High |
| Ca2+ Release | Robust and sustained | Transient |
| Metabolic Stability | High | Low (rapidly metabolized) |
This compound Effects on Cell Contraction and Proliferation
The elevation of intracellular Ca2+ concentration is a fundamental signal for muscle contraction. In smooth muscle cells, Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). nih.gov MLCK, in turn, phosphorylates the myosin light chain, leading to the interaction of actin and myosin filaments and subsequent cell contraction. nih.govnih.gov Given that this compound is a potent inducer of Ca2+ release via IP3 receptors, a key pathway in initiating smooth muscle contraction, it is a powerful tool for studying these processes. nih.govnih.gov The activation of adenosine (B11128) A1 receptors, for instance, has been shown to induce smooth muscle contraction through a signaling cascade that involves IP3-mediated Ca2+ release. nih.gov
Calcium signaling is also intricately linked to cell proliferation. The progression through the cell cycle is regulated by a series of checkpoints that are sensitive to intracellular Ca2+ levels. nih.gov IP3R-mediated Ca2+ signaling has been shown to be essential for the proliferation of various cell types, including B cells. nih.gov Dysregulation of these pathways can contribute to uncontrolled cell growth, a hallmark of cancer. mdpi.com While direct studies on this compound's long-term effects on proliferation are limited, its ability to potently and persistently activate IP3 receptors suggests a significant influence on cell cycle progression. nih.gov
| Cellular Process | Mediating Receptor/Pathway | Effect of this compound (Inferred) |
|---|---|---|
| Smooth Muscle Contraction | IP3 Receptor/Ca2+-Calmodulin/MLCK | Induction of contraction |
| Cell Proliferation | IP3 Receptor/Ca2+-dependent pathways | Modulation of cell cycle progression |
This compound Role in Apoptosis Regulation
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and development. Calcium signaling plays a dual role in apoptosis, capable of both promoting and inhibiting cell death depending on the context and the specific characteristics of the Ca2+ signal. nih.gov Sustained, high levels of intracellular Ca2+, as can be induced by potent IP3R agonists like this compound, are often associated with the induction of apoptosis. nih.gov
A key mechanism by which Ca2+ overload can trigger apoptosis is through its uptake by mitochondria. nih.gov The close physical proximity of the ER and mitochondria allows for the efficient transfer of Ca2+ released through IP3 receptors directly to the mitochondria. nih.gov Excessive mitochondrial Ca2+ can lead to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c into the cytosol, ultimately activating the caspase cascade and executing cell death. nih.gov Different IP3 receptor isoforms may have distinct roles in apoptosis, with IP3R3 being particularly implicated in pro-apoptotic Ca2+ signaling. nih.gov While direct studies specifically investigating this compound-induced apoptosis are not abundant, its known mechanism of action as a potent and sustained IP3R agonist strongly suggests its potential to trigger this apoptotic pathway. nih.gov
Synthetic Approaches to Adenophostin a and Its Analogues
Total Synthesis Strategies for Adenophostin A
The first total synthesis of this compound was a landmark achievement that confirmed its structure and provided a pathway for creating related compounds. nih.gov A key step in this initial synthesis involved the glycosylation of an adenosine (B11128) derivative with a protected glucose moiety. nih.govpopline.org Specifically, a glycosyl donor, 2-O-benzyl-3,4,6-tri-O-acetyl-α-D-glucopyranosyl bromide, was coupled with an adenosine acceptor promoted by silver perchlorate (B79767) (AgClO4) and γ-collidine. nih.gov This approach established the crucial α-glycosidic linkage between the glucose and ribose units.
Subsequent synthetic routes have aimed to improve efficiency and convergence. One notable strategy involves the use of a common disaccharide intermediate that can be coupled with various nucleobases or their surrogates. rsc.orgrsc.org This convergent approach allows for the late-stage introduction of the purine (B94841) ring or its replacement, facilitating the synthesis of a wider array of analogues. rsc.orgrsc.orgnih.gov For instance, a disaccharide, 1,2,3′,4′-tetra-O-acetyl-2′,5,6′-tri-O-benzyl-3-O-α-D-glucopyranosyl-D-ribofuranose, has been utilized as a key building block. rsc.org
Another strategy focused on replacing the D-glucose core with D-chiro-inositol, leading to the synthesis of D-chiro-inositol adenophostin (InsAdA). nih.govresearchgate.net This involved the coupling of a protected and activated racemic myo-inositol derivative with a D-ribose derivative, followed by diastereoisomer separation. nih.govresearchgate.net
The table below summarizes key aspects of different total synthesis strategies for this compound and its core structures.
| Strategy | Key Reaction/Intermediate | Starting Materials | Reference |
| Initial Total Synthesis | AgClO4-γ-collidine-promoted glycosylation | Adenosine, D-glucose | nih.gov |
| Convergent Synthesis | Common disaccharide intermediate | D-xylose, D-glucose | rsc.orgrsc.org |
| Inositol-based Analogue Synthesis | Coupling of protected myo-inositol and D-ribose derivatives | Racemic myo-inositol, D-ribose | nih.govresearchgate.net |
Convergent Synthesis Methodologies for this compound Analogues
Convergent synthesis has proven to be a powerful tool for generating analogues of this compound with modifications in the nucleobase, sugar, or phosphate (B84403) moieties. A central theme in these methodologies is the preparation of a common disaccharide intermediate, which can then be coupled with different heterocyclic bases or their precursors. rsc.orgrsc.orgnih.gov
One of the most widely used coupling methods is the Vorbrüggen condensation, which involves the reaction of a silylated heterocycle with a protected sugar acetate (B1210297) in the presence of a Lewis acid. nih.govnih.govnih.gov This method has been successfully employed to synthesize analogues where the adenine (B156593) base is replaced with other purines or even different heterocyclic systems. nih.govnih.gov For example, 6-chloropurine (B14466) or 2,6-dichloropurine (B15474) can be condensed with a protected disaccharide to yield versatile intermediates that can undergo further substitution reactions. nih.govresearchgate.net
The base-replacement strategy allows for the synthesis of a library of analogues from a single, advanced intermediate. rsc.org This has enabled the exploration of the structural requirements for high-affinity binding to the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor. Analogues with uracil (B121893), benzimidazole, and various C-glycosidic aromatic groups have been synthesized using this approach. nih.gov
The following table highlights key features of convergent synthesis strategies for this compound analogues.
| Analogue Type | Key Intermediate | Coupling Method | Reference |
| Purine-modified analogues | Protected disaccharide with 6-chloropurine | Vorbrüggen condensation | nih.govresearchgate.net |
| Base-replaced analogues | Common disaccharide intermediate | Vorbrüggen condensation, C-aryl glycosidation | rsc.orgrsc.orgnih.gov |
| Bisphosphate analogues | Appropriately protected disaccharide | Vorbrüggen condensation | nih.gov |
Regioselective Protection and Deprotection Strategies in this compound Synthesis
The synthesis of this compound and its analogues is complicated by the presence of multiple hydroxyl groups on the sugar and inositol moieties, which have similar reactivities. nih.gov Therefore, regioselective protection and deprotection strategies are critical for achieving the desired chemical transformations.
A common approach involves the use of protecting groups that can be selectively removed under different conditions. For instance, acid-mediated ketalization is often used to protect vicinal diol groups. nih.gov The formation of a 1,2:4,5-di-O-isopropylidene-myo-inositol derivative, for example, forces the inositol ring into a rigid conformation, allowing for the selective protection of the remaining free hydroxyl groups. nih.gov
Stannylene-mediated reactions have also been employed for the regioselective protection of specific hydroxyl groups on the inositol ring. nih.govresearchgate.net This method allows for the introduction of protecting groups at desired positions with high selectivity.
In the context of the disaccharide core, orthogonal protecting groups are essential. Benzyl ethers are frequently used to protect hydroxyl groups that are not intended for phosphorylation, as they are stable under various reaction conditions and can be removed in the final deprotection step via catalytic hydrogenation. nih.gov Acetate esters are often used to protect the hydroxyl groups that will be phosphorylated, as they can be conveniently removed. nih.gov
The table below provides examples of protecting groups used in this compound synthesis.
| Moiety | Protecting Group | Purpose | Reference |
| Inositol vicinal diols | Isopropylidene | Regioselective protection | nih.gov |
| Inositol hydroxyls | Benzyl ethers | Stable protection | nih.govnih.gov |
| Glucose/Ribose hydroxyls | Acetate esters | Protection of sites for phosphorylation | nih.gov |
| Inositol hydroxyls | Stannylene acetals | Regioselective activation | nih.govresearchgate.net |
Analog Development of this compound for Specific Research Applications
The development of this compound analogues extends beyond simply understanding structure-activity relationships. Specialized analogues have been designed and synthesized as molecular probes to investigate the intricate details of IP₃ receptor function and cellular signaling pathways.
Synthesis of Fluorescent Probes Based on this compound
Fluorescently labeled analogues of this compound are invaluable tools for studying IP₃ receptor binding and dynamics in real-time. A notable example is the synthesis of etheno-adenophostin A. cam.ac.ukpsu.edursc.org This analogue is prepared by reacting this compound with chloroacetaldehyde, which forms a fluorescent etheno bridge across the N¹ and N⁶ positions of the adenine ring. psu.edursc.org Etheno-adenophostin A retains high affinity for the IP₃ receptor and exhibits fluorescence emission that is sensitive to its environment, making it a useful probe for binding assays and fluorescence resonance energy transfer (FRET) studies. cam.ac.ukpsu.edursc.org Its fluorescence is maximal at physiological pH, further enhancing its utility in biological experiments. psu.edu
Development of Photoaffinity Analogues of this compound
Photoaffinity labeling is a powerful technique for identifying and characterizing ligand-binding sites on proteins. Analogues of this compound bearing photoreactive groups have been developed for this purpose. For instance, 8-azidopurine nucleotide photoaffinity probes have been shown to be effective mimics of natural nucleotides in many systems. researchgate.net The synthesis of 8-bromo-adenophostin A provides a precursor for the development of such photoaffinity analogues. cam.ac.ukrsc.orgrsc.org Additionally, photoaffinity derivatives of this compound have been synthesized to probe its interactions with its receptor. acs.org These probes typically contain a photolabile group, such as a benzophenone, that can be activated by UV light to form a covalent bond with nearby amino acid residues in the binding pocket of the IP₃ receptor. core.ac.uk
Design and Synthesis of Bio-reversible Phosphate Inositol Derivatives Inspired by this compound
A significant challenge in using phosphorylated molecules like this compound in cellular studies is their poor membrane permeability. To overcome this, bio-reversible phosphate inositol derivatives have been designed. psu.edu These analogues feature protected phosphate and/or hydroxyl groups that render the molecule more hydrophobic, allowing it to cross the cell membrane. psu.edu Once inside the cell, these protecting groups are cleaved by endogenous enzymes, such as esterases, to release the active, phosphorylated compound. psu.edu This prodrug approach enables the study of this compound's effects in living cells. While specific examples directly derived from this compound are a subject of ongoing research, the principles have been applied to other inositol phosphate derivatives. acs.org
Adenophostin a As a Research Tool in Cell Biology and Physiology
Probing IP₃R Function and Regulation using Adenophostin A
This compound stands out as the most potent known agonist of the type 1 IP₃R, exhibiting an affinity that is approximately 50 to 100 times greater than that of its natural counterpart, inositol (B14025) 1,4,5-trisphosphate (IP₃). merckmillipore.comfishersci.com This high affinity makes it an exceptional tool for studying the function and regulation of IP₃Rs. scbt.com Structurally, this compound shares key features with IP₃, which are crucial for binding to the receptor. nih.govplos.org However, it also possesses a unique 2'-adenylic acid moiety, which contributes to its enhanced potency. ontosight.ai
One of the key advantages of this compound in research is its resistance to metabolic degradation by enzymes that typically break down IP₃. merckmillipore.comfishersci.com This stability allows for more sustained and controlled activation of IP₃Rs, enabling researchers to dissect the downstream signaling events with greater precision. researchgate.net Studies have shown that this compound acts as a full agonist at all three mammalian IP₃R subtypes, meaning it can elicit a maximal response from the receptor. plos.org Research using permeabilized DT40 cells, which were engineered to express single subtypes of mammalian IP₃Rs, demonstrated that this compound is approximately 10 times more potent than IP₃ at each subtype. plos.org This potent and consistent action across different IP₃R subtypes makes this compound an invaluable probe for investigating the common and subtype-specific mechanisms of IP₃R activation and regulation. nih.govplos.org
| Property | This compound | Inositol 1,4,5-trisphosphate (IP₃) |
| Potency at IP₃R | High (EC₅₀ = 10.9 nM for type 1 IP₃R) merckmillipore.comfishersci.com | Lower (EC₅₀ = 145 nM in permeabilized hepatocytes) nih.gov |
| Affinity for IP₃R | High (K_d = 0.89 ± 0.05 nM for type 1 IP₃R) portlandpress.com | Lower (K_d = 6.40 ± 0.48 nM for type 1 IP₃R) portlandpress.com |
| Metabolic Stability | Resistant to degradation merckmillipore.comfishersci.com | Rapidly metabolized |
| Agonist Type | Full agonist at all three IP₃R subtypes plos.org | Endogenous full agonist |
Investigating Intracellular Calcium Dynamics with this compound
The ability of this compound to potently and specifically trigger Ca²⁺ release through IP₃Rs has made it a cornerstone in the study of intracellular calcium dynamics.
Studies in Permeabilized Cells and Microsomal Preparations utilizing this compound
In experimental systems like permeabilized cells and microsomal preparations, where the cell membrane is made permeable to allow direct access to intracellular components, this compound has proven to be a powerful tool. merckmillipore.compsu.edu These preparations allow researchers to study the direct effects of agonists on intracellular Ca²⁺ stores without the complexities of plasma membrane signaling.
Studies on permeabilized hepatocytes have shown that this compound is significantly more potent than IP₃ in inducing Ca²⁺ release, with an EC₅₀ value of 14.7 nM compared to 145 nM for IP₃. nih.gov This heightened potency allows for the investigation of Ca²⁺ release kinetics with greater sensitivity. researchgate.net Furthermore, research on purified and reconstituted IP₃ receptor type 1 (IP₃R1) has revealed that this compound-induced Ca²⁺ release exhibits a high degree of positive cooperativity. researchgate.net This suggests that the binding of one this compound molecule to the receptor complex enhances the binding of subsequent molecules, leading to a more switch-like activation of Ca²⁺ release.
Use of this compound in Xenopus Oocytes for Calcium Signaling Studies
Xenopus oocytes have been a favored model for studying Ca²⁺ signaling due to their large size and the fact that they primarily express the type 1 IP₃R. rupress.orgresearchgate.net The injection of this compound into these oocytes has yielded significant insights into the spatiotemporal dynamics of Ca²⁺ signals.
A key finding from studies in Xenopus oocytes is that low concentrations of this compound can stimulate Ca²⁺ influx across the plasma membrane without causing a widespread depletion of intracellular Ca²⁺ stores. nih.govnih.gov This is in contrast to IP₃, which typically induces a large release of intracellular Ca²⁺ before significant influx occurs. psu.edunih.gov This unique property of this compound suggests that it may be able to activate a subpopulation of IP₃Rs that are tightly coupled to store-operated Ca²⁺ channels in the plasma membrane. psu.edunih.gov
Confocal imaging studies have further revealed that the injection of low concentrations of this compound can lead to spatially restricted Ca²⁺ signals that spread slowly, and in some cases, can generate stable, localized regions of Ca²⁺ release and even compartmentalized Ca²⁺ oscillations. nih.gov This allows for the investigation of localized Ca²⁺ signaling events and their role in processes like capacitative calcium entry, where the depletion of intracellular stores triggers the opening of plasma membrane Ca²⁺ channels. nih.gov
| Experimental System | Key Findings with this compound | References |
| Permeabilized Hepatocytes | ~10-fold more potent than IP₃ in releasing Ca²⁺. | nih.gov |
| Purified IP₃R1 | Induces Ca²⁺ release with high positive cooperativity. | researchgate.net |
| Xenopus Oocytes | Can stimulate Ca²⁺ influx without global store depletion at low concentrations. | nih.govnih.gov |
| Xenopus Oocytes (Confocal Imaging) | Induces spatially restricted and slow-spreading Ca²⁺ signals at low concentrations. | nih.gov |
Applications of this compound in Neurobiology Research
The critical role of IP₃R-mediated Ca²⁺ signaling in neuronal function makes this compound a valuable tool for neurobiologists. scbt.com Dysregulation of these signaling pathways has been implicated in various neurological conditions. ontosight.ai
Elucidation of Presynaptic Mechanisms of Neurotransmitter Release with this compound
The release of neurotransmitters at synapses is a tightly regulated process that is highly dependent on presynaptic Ca²⁺ concentrations. While the influx of extracellular Ca²⁺ through voltage-gated channels is a primary trigger, the release of Ca²⁺ from internal stores, mediated by IP₃Rs, is also increasingly recognized as a significant modulatory mechanism.
Studies at the crayfish neuromuscular junction have demonstrated that the direct injection of this compound into nerve terminals leads to a significant enhancement of synaptic transmission. nih.govuky.edu This provides direct evidence for the involvement of presynaptic IP₃-sensitive Ca²⁺ stores in the regulation of neurotransmitter release. uky.edu Further research in cortical neurons has shown that elevating presynaptic Ca²⁺ levels by infusing this compound increases the probability of glutamate (B1630785) release. nih.gov This suggests that IP₃R-mediated Ca²⁺ release can directly influence the efficacy of synaptic communication. nih.gov These findings highlight the utility of this compound in dissecting the complex interplay between different sources of presynaptic Ca²⁺ and their impact on synaptic strength and plasticity.
Role of this compound in Investigating Neuronal Calcium Homeostasis and Neurodegenerative Diseases
Maintaining Ca²⁺ homeostasis is crucial for neuronal health, and its disruption is a common feature in many neurodegenerative diseases. nih.govnih.gov The endoplasmic reticulum (ER) is a major intracellular Ca²⁺ store and plays a central role in buffering cytosolic Ca²⁺ levels. researchgate.net
Given that dysregulation of IP₃R-mediated Ca²⁺ signaling is implicated in conditions like Alzheimer's and Huntington's disease, this compound serves as a critical research tool to model and understand these pathological changes. ontosight.ai By precisely manipulating IP₃R activity, researchers can investigate how alterations in Ca²⁺ release from the ER contribute to neuronal dysfunction and cell death. mdpi.com For example, understanding how this compound affects mitochondrial Ca²⁺ uptake, which is closely linked to ER Ca²⁺ release, can provide insights into the bioenergetic failure and oxidative stress observed in many neurodegenerative disorders. nih.govmdpi.com The ability to selectively activate IP₃Rs with this compound allows for the detailed examination of the downstream consequences of Ca²⁺ dyshomeostasis, paving the way for the identification of potential therapeutic targets aimed at restoring normal neuronal Ca²⁺ signaling. nih.govresearchgate.net
Responses of Olfactory Sensory Neurons to this compound Analogues
The sense of smell, or olfaction, relies on a complex signal transduction cascade within olfactory sensory neurons (OSNs). The IP₃ signaling pathway is a key component of this process in many species. Research utilizing this compound and its analogues has been instrumental in dissecting the mechanics of this pathway.
In a study on turtle OSNs, various analogues of this compound were used to understand the structural requirements for activating the olfactory transduction pathway. jst.go.jp By applying these compounds to isolated OSNs, researchers could measure the resulting electrical responses. It was found that both IP₃ and certain this compound analogues could induce inward currents when introduced into the neurons, mimicking the response to an odorant. jst.go.jp This research highlights the crucial role of the IP₃ receptor in generating the cellular signal that is ultimately perceived as a smell. jst.go.jpphysiology.org
One study investigated the effects of this compound and its analogues, furanophostin (Fur) and ribophostin (Rib), on the single-channel activities of the IP₃ receptor in the outer membrane of isolated Xenopus laevis oocyte nuclei. rupress.org While this compound was significantly more potent, its analogues, Fur and Rib, also activated the IP₃ receptor channels, albeit with lower affinity, comparable to that of IP₃ itself. rupress.org This demonstrated that even with structural modifications, these analogues could effectively trigger the channel opening, providing valuable data on the ligand-receptor interaction. rupress.org
Detailed findings from a study on turtle olfactory sensory neurons are presented below:
| Compound | Concentration | Observed Response in Turtle OSNs |
| Inositol 1,4,5-trisphosphate (IP₃) | 100 µM | Induces inward current |
| This compound | 1 µM | Induces inward current |
| This compound Analogue (lacking adenine) | 10 µM | Induces inward current |
This table summarizes findings where different agonists were dialyzed into isolated olfactory sensory neurons, demonstrating their ability to generate a response similar to natural odorant detection. Data sourced from Kashiwayanagi et al., 2000. jst.go.jp
Cardiovascular Research Applications of this compound
The precise regulation of intracellular Ca²⁺ concentration is fundamental to cardiovascular function, controlling processes from cardiomyocyte contraction to the regulation of vascular tone. Dysregulation of IP₃R-mediated calcium signaling is implicated in various cardiovascular diseases. ontosight.ai this compound's high potency and stability make it an excellent tool for studying these mechanisms. ontosight.ainih.gov
In research on vascular smooth muscle cells, this compound can be used to stimulate IP₃ receptors and study the subsequent release of Ca²⁺ from intracellular stores, a key event in muscle contraction. rupress.org Similarly, in studies of cardiac myocytes, this compound helps elucidate the role of IP₃Rs in cardiac function and disease models. ontosight.ai For instance, research has shown that this compound-induced Ca²⁺ release in purified and reconstituted IP₃ receptor type 1 (IP₃R1) exhibits high positive cooperativity, a finding that helps explain the rapid, localized Ca²⁺ signals known as "puffs" and "sparks" that are critical to heart muscle cell function. researchgate.net
| Parameter | This compound | Inositol 1,4,5-trisphosphate (IP₃) |
| EC₅₀ (for Ca²⁺ release) | 11 nM | 100 nM |
| Hill Coefficient (n_H) | 3.9 | 1.8 |
| K_i (for receptor binding) | 10 nM | 41 nM |
This table presents a comparison of the potency and binding characteristics of this compound and the natural ligand IP₃ on purified IP₃ Receptor Type 1. The lower EC₅₀ and K_i values for this compound indicate its higher potency. The higher Hill coefficient suggests greater positive cooperativity in channel opening. Data sourced from Hirota et al., 1995. researchgate.net
Cancer Research Applications of this compound
Calcium signaling is a critical regulator of cell fate, influencing processes such as proliferation, migration, and programmed cell death (apoptosis), all of which are fundamental to cancer biology. ontosight.aiuq.edu.au The IP₃ receptor is a key player in this regulation, and its dysregulation has been linked to the development and progression of various cancers, including ovarian cancer. ontosight.aimdpi.com
This compound is utilized in cancer research to probe the involvement of IP₃R-mediated Ca²⁺ release in cancer cell behavior. ontosight.ai For example, studies have investigated how activating IP₃ receptors with this compound can influence cell death pathways. In one study, researchers examined the effects of the anti-cancer agent celastrol (B190767) on breast cancer cells. oncotarget.com They found that celastrol induced a form of cell death characterized by extensive vacuolization originating from the endoplasmic reticulum (ER). oncotarget.com To confirm the role of ER Ca²⁺ release in this process, they used this compound. Co-treatment of the cancer cells with celastrol and this compound significantly enhanced cell death, demonstrating that the IP₃R-mediated release of Ca²⁺ from the ER is a crucial step in the cytotoxic action of celastrol. oncotarget.com This highlights this compound's utility in identifying the mechanisms of potential anti-cancer therapeutics. oncotarget.com
| Treatment Condition (MDA-MB 435S cells) | Observation |
| Celastrol (2 µM) | Induces paraptosis (a form of cell death) |
| This compound (co-treatment) | Dose-dependently enhanced celastrol-induced cell death |
| This compound (10 µM, co-treatment) | Accelerated and enhanced the increase in mitochondrial Ca²⁺ |
This table summarizes the findings on the use of this compound to investigate the mechanism of celastrol-induced cell death in breast cancer cells. Data sourced from Yoon et al., 2014. oncotarget.com
Pharmacological and Therapeutic Research Perspectives of Adenophostin a
Adenophostin A as a Lead Compound for IP₃R Modulators
The inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R) is a ligand-gated intracellular channel that plays a central role in modulating cytoplasmic free Ca²⁺ concentration. rupress.org this compound's superior potency in activating all three subtypes of the IP₃R makes it an exceptional lead compound for the design of new IP₃R modulators. nih.govresearchgate.net Its structure, though significantly different from IP₃, effectively activates the channel by interacting with the IP₃ binding site. rupress.org This has inspired numerous research groups to synthesize novel ligands with modified properties. nih.gov
Structure-activity relationship (SAR) studies have been conducted by systematically modifying the core components of this compound—the glucose, ribose, and adenine (B156593) moieties—to understand their contributions to its high-affinity binding. nih.gov Key findings from these studies include:
The adenine moiety is important for high potency, though substantial modifications, such as replacement with uracil (B121893) or other aromatic rings, can still yield analogs more potent than IP₃. nih.gov
The 2'-phosphate on the ribose ring is essential for activity. nih.gov
Modifications to the glucose ring, such as replacing it with xylose (xylo-adenophostin), result in only a slight reduction in potency. nih.gov
Researchers have also explored creating analogs by conjugating aromatic groups at the 5'-position of this compound. These modifications were well-tolerated, producing compounds with potencies indistinguishable from the parent molecule, suggesting that this position can be modified to potentially alter other properties without sacrificing affinity. nih.govacs.org Another innovative approach involved replacing the α-glucopyranosyl unit with a D-chiro-inositol motif, resulting in D-chiro-inositol adenophostin, which proved to be even more potent than this compound. nih.govrsc.org These synthetic efforts highlight the malleability of the this compound scaffold in generating a diverse range of IP₃R agonists. bath.ac.uk
Table 1: Research Findings on this compound and its Analogues as IP₃R Agonists
| Compound/Analogue | Modification | Key Finding | Reference(s) |
|---|---|---|---|
| This compound | Natural Product | Potent agonist for all three IP₃R subtypes; 10-100x more potent than IP₃. | nih.govmerckmillipore.comresearchgate.net |
| ***xylo*-Adenophostin** | Glucose ring replaced with xylose. | Only slightly less potent than this compound. | nih.gov |
| ***manno*-Adenophostin** | Glucose ring replaced with mannose. | Potency similar to IP₃. | nih.gov |
| 5'-Aromatic Conjugates | Bulky aromatic groups added at the 5'-position. | Potency was indistinguishable from that of this compound. | acs.org |
| D-chiro-inositol adenophostin | α-glucopyranosyl unit replaced with D-chiro-inositol. | Approximately 2-fold more potent than this compound; the most potent known IP₃R agonist. | nih.govrsc.org |
| Triazolophostin | Adenine replaced with a triazole ring. | Maintained high potency, nearly equivalent to this compound. | researchgate.net |
Development of High-Affinity Antagonists Based on this compound Structure
While the synthesis of IP₃R agonists can be guided by the structure of the natural ligand, the development of receptor antagonists presents a greater challenge. nih.govresearchgate.net An ideal antagonist would bind with high affinity without activating the receptor. The structural framework of this compound provides a promising starting point for designing such molecules. rsc.org
One strategy involves modifying the this compound structure in ways that might prevent the conformational changes required for channel opening. For instance, the creation of D-chiro-inositol adenophostin introduced an axial hydroxyl group not present in the original molecule. Researchers have proposed that this position could be modified with extended substituents to target a cleft between the domains of the IP₃ binding core, potentially preventing its closure and thereby creating a high-affinity antagonist. rsc.orgrsc.org
A significant breakthrough in this area came with the development of acyclophostin. This analog, in which the ribose ring of this compound is modified, was found to be a partial agonist at high pH. psu.edunih.gov At a pH of 8.3, acyclophostin could only evoke a maximal rate of Ca²⁺ release that was approximately 69% of that induced by IP₃, despite binding with very high affinity. psu.edunih.gov This characteristic suggests that acyclophostin, and molecules derived from it, could serve as a structural basis for the development of high-affinity, competitive antagonists of the IP₃ receptor. psu.edunih.gov The development of less charged agonists or antagonists would be particularly beneficial for cellular or in vivo studies. acs.org
Utility of this compound in Assisted Conception and Oocyte Activation
Successful fertilization in mammals is characterized by a series of intracellular Ca²⁺ oscillations within the oocyte, which are essential for triggering its activation and subsequent embryonic development. oup.comnih.gov In some cases of male infertility, sperm may be unable to induce these crucial Ca²⁺ signals, leading to failed fertilization even with techniques like intracytoplasmic sperm injection (ICSI). nih.govbioscientifica.com
This compound has demonstrated significant utility in overcoming this barrier. As a potent and metabolically stable IP₃R agonist, a single injection of adenophostin into an oocyte can generate the sustained, repetitive Ca²⁺ oscillations that mimic natural fertilization. oup.comnih.gov Studies in mouse models have shown that precursor male gametes, such as round spermatids, which cannot activate oocytes on their own, can lead to successful fertilization and the birth of healthy, fertile offspring when co-injected with this compound. oup.comnih.govoup.com
In one key study, approximately 95% of mouse oocytes were activated by adenophostin. oup.com When round spermatids were simultaneously injected with adenophostin, 55% of the oocytes were successfully fertilized, leading to the formation of two-cell embryos. oup.comoup.com A quarter of these embryos, when transferred to foster mothers, developed into normal offspring. oup.comoup.com This research highlights the potential of this compound as a tool in assisted reproductive technologies, not only for cases of failed fertilization due to oocyte activation deficiency but also potentially for patients with defective sperm development. oup.comoup.combioscientifica.com
Q & A
Q. What experimental methodologies are recommended for studying Adenophostin A’s interaction with inositol trisphosphate (IP₃) receptors?
this compound’s agonistic activity on IP₃ receptors can be investigated using calcium imaging in cell lines transfected with IP₃ receptor subtypes. Competitive binding assays with radiolabeled IP₃ (e.g., ³H-IP₃) are critical to quantify receptor affinity . For reproducibility, ensure consistent buffer conditions (e.g., pH 7.4, 1 mM free Ca²⁺) and include controls with known antagonists like heparin .
Q. How can researchers validate the purity of synthesized this compound?
Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 260 nm. Pair this with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Mass spectrometry (MS) further validates molecular weight. Reference spectral databases (e.g., SciFinder) for comparison .
Q. What are the best practices for detecting this compound in cellular assays?
Fluorescent derivatives (e.g., BODIPY-labeled this compound) enable real-time tracking via confocal microscopy. For quantitative analysis, combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution to account for matrix effects . Standardize cell lysis protocols to minimize degradation .
Q. How should dose-response experiments be designed to assess this compound’s efficacy?
Use a logarithmic concentration range (e.g., 1 nM–10 µM) to capture EC₅₀ values. Include positive controls (e.g., IP₃) and negative controls (vehicle-only treatments). Normalize data to baseline calcium levels and report variability using error bars (mean ± SEM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s receptor subtype specificity across studies?
Discrepancies may arise from differences in receptor isoform expression (e.g., IP₃R1 vs. IP₃R3) or assay conditions. Address this by:
Q. What statistical approaches are suitable for analyzing variability in this compound’s downstream signaling data?
For non-normal distributions, apply non-parametric tests (e.g., Mann-Whitney U). Use multivariate regression to account for covariates like cell confluency or passage number. For time-series data, employ mixed-effects models . Report confidence intervals and effect sizes to enhance reproducibility .
Q. How can cross-species differences in this compound activity be systematically investigated?
Design comparative studies using IP₃ receptors purified from human, murine, and avian sources. Measure binding kinetics (Kd, Bmax) via surface plasmon resonance (SPR) and correlate with phylogenetic analyses of receptor sequences . Include tissue-specific isoforms to account for functional divergence .
Q. What strategies mitigate batch-to-batch variability in synthetic this compound?
Implement quality-by-design (QbD) principles during synthesis:
- Monitor reaction intermediates via thin-layer chromatography (TLC).
- Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratios) .
- Establish acceptance criteria for purity (>98%) and potency (EC₅₀ within 95% CI of historical data) .
Q. How should researchers design studies to explore this compound’s off-target effects?
Combine high-throughput screening (e.g., kinase profiling panels) with computational docking simulations to predict binding to non-IP₃ receptors. Validate hits using orthogonal assays (e.g., electrophysiology for ion channels) . Include toxicity assays (e.g., MTT for cell viability) at pharmacologically relevant concentrations .
Q. What frameworks guide the development of novel this compound analogs with enhanced stability?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
Q. Methodological Notes
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like Zenodo or Figshare .
- Ethical Compliance : For studies involving animal models, follow ARRIVE guidelines for experimental reporting .
- Conflict Resolution : Use the PICO framework (Population, Intervention, Comparison, Outcome) to refine ambiguous research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
